molecular formula C22H27N2O4+ B11226866 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium

Cat. No.: B11226866
M. Wt: 383.5 g/mol
InChI Key: IQAVKKVUKWFVKZ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is a complex organic compound with a unique structure that includes multiple methoxy groups and a hexahydroimidazo[1,2-a]pyridin-1-ium core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core and subsequent functionalization with methoxy and hydroxy groups. Common synthetic routes may involve:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Functionalization: Introduction of methoxy and hydroxy groups using reagents such as methanol and hydroxylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or signaling pathways involved in cell proliferation and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.

    Mescaline: A naturally occurring compound with similar methoxy substitutions.

    Magnolin: A natural compound with similar structural features found in Magnolia flos.

Uniqueness

3-(3,4-Dimethoxyphenyl)-3-hydroxy-1-(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium is unique due to its specific combination of functional groups and the hexahydroimidazo[1,2-a]pyridin-1-ium core, which imparts distinct chemical and biological properties not found in other similar compounds .

Properties

Molecular Formula

C22H27N2O4+

Molecular Weight

383.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-(4-methoxyphenyl)-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol

InChI

InChI=1S/C22H27N2O4/c1-26-18-10-8-17(9-11-18)23-15-22(25,24-13-5-4-6-21(23)24)16-7-12-19(27-2)20(14-16)28-3/h7-12,14,25H,4-6,13,15H2,1-3H3/q+1

InChI Key

IQAVKKVUKWFVKZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC([N+]3=C2CCCC3)(C4=CC(=C(C=C4)OC)OC)O

Origin of Product

United States

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